molecular formula C28H23N3O2 B6302642 (1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline CAS No. 1429056-54-1

(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

Cat. No.: B6302642
CAS No.: 1429056-54-1
M. Wt: 433.5 g/mol
InChI Key: GBRKRIUSANJDJX-HQJCERPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of two oxazoline rings attached to an isoindoline core, with phenyl groups adding to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline typically involves multi-step organic reactions. One common method includes the condensation of isoindoline derivatives with oxazoline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,3Z)-1,3-Bis((®-4-methyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
  • (1Z,3Z)-1,3-Bis((®-4-ethyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

Uniqueness

Compared to similar compounds, (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline stands out due to the presence of phenyl groups, which enhance its reactivity and potential applications. The phenyl groups contribute to the compound’s stability and ability to participate in a wider range of chemical reactions.

Properties

IUPAC Name

(4R)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRKRIUSANJDJX-HQJCERPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC(=N[C@@H]1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@@H](CO4)C5=CC=CC=C5)/C6=CC=CC=C36
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.